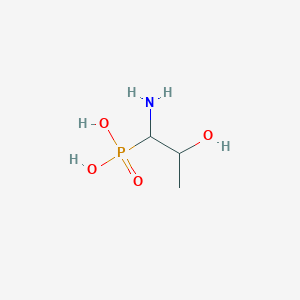
1-Amino-2-hydroxypropane phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-hydroxypropane phosphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H10NO4P and its molecular weight is 155.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 1-amino-2-hydroxypropane phosphonic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves hypophosphorous acid addition to imine intermediates or catalytic hydrogenation of precursor compounds. For example, protected imines can react with bis(trimethylsilyl) phosphonite under controlled conditions to yield aminophosphonous acids, followed by deprotection . Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (chloroform or ethanol), and protecting groups (Fmoc, Boc) critically affect enantiomeric purity and yield. Hydrolysis with HCl and scavenging agents like propylene oxide can mitigate side reactions .
Q. How is the stereochemistry of this compound characterized, and what analytical techniques are employed?
- Methodological Answer : Chiral resolution is achieved via chiral auxiliary-assisted synthesis or enantioselective chromatography. Characterization employs 31P NMR to confirm phosphonate integrity and 1H/13C NMR for stereochemical assignment. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for structurally related (1R)-(+)-aminophosphonic acids . Polarimetry and circular dichroism (CD) further validate optical activity .
Q. What biological activities have been reported for this compound, and what model systems are used to assess them?
- Methodological Answer : The compound exhibits antibacterial and antifungal activity, evaluated via minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Candida albicans . Enzyme inhibition studies (e.g., carboxypeptidase A) use kinetic assays with fluorogenic substrates to measure Ki values . Antiviral potential is assessed through viral replication inhibition in cell cultures (e.g., HIV-1 in MT-4 cells) using plaque reduction assays .
Advanced Research Questions
Q. How do detection limit variations across laboratories impact the interpretation of phosphonic acid residue data in organic samples?
- Methodological Answer : Reporting limits (RLs) for phosphonic acid vary (0.01–0.2 mg/kg), complicating cross-study comparisons. Labs using lower RLs (e.g., 0.01 mg/kg) may detect trace residues missed by higher RL protocols. Normalization to fosetyl-Al equivalents (via molar conversion: [H3PO3]×110/82) is critical but risks false attribution if endogenous sources (e.g., plant biosynthesis) are unaccounted for . Multi-laboratory validation using spiked samples and standardized LC-MS/MS protocols (e.g., QuEChERS extraction) improves consistency .
Q. What strategies resolve contradictions between in vitro enzyme inhibition and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from poor bioavailability or off-target effects. To address this:
- Permeability assays : Use Caco-2 cell monolayers to evaluate intestinal absorption .
- Metabolite profiling : LC-HRMS identifies active metabolites in plasma or tissue homogenates .
- Pharmacodynamic modeling : Correlate in vitro IC50 values with in vivo pharmacokinetic parameters (e.g., Cmax, AUC) in rodent models . Adjust dosing regimens or employ prodrug strategies (e.g., esterification) to enhance bioavailability .
Q. What are the challenges in differentiating endogenous phosphonic acid from fosetyl-Al degradation products in plant tissues?
- Methodological Answer : Fosetyl-Al degrades to phosphonic acid via hydrolysis, but plants may biosynthesize phosphonates independently. Isotopic labeling (e.g., 18O-fosetyl-Al) tracks degradation pathways via HRMS . Metabolomic profiling identifies endogenous biomarkers (e.g., 2-aminoethylphosphonic acid) . Controlled growth studies with fosetyl-Al-free treatments establish baseline phosphonic acid levels, while enzymatic assays (phosphonate lyase activity) confirm biotic origins .
属性
分子式 |
C3H10NO4P |
|---|---|
分子量 |
155.09 g/mol |
IUPAC 名称 |
(1-amino-2-hydroxypropyl)phosphonic acid |
InChI |
InChI=1S/C3H10NO4P/c1-2(5)3(4)9(6,7)8/h2-3,5H,4H2,1H3,(H2,6,7,8) |
InChI 键 |
YXMKFNFKRRYWFK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(N)P(=O)(O)O)O |
同义词 |
1-AHPA cpd 1-amino-2-hydroxypropane phosphonic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















